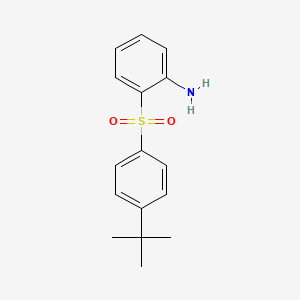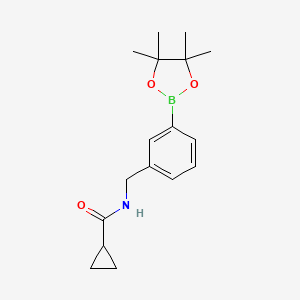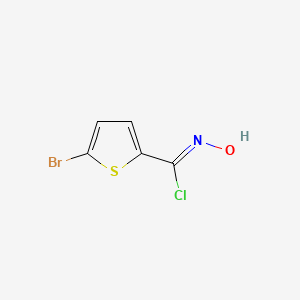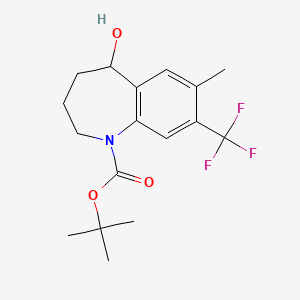![molecular formula C17H11NO4 B12066044 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole is a chemical compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety attached to a benzo[d][1,3]dioxole ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole typically involves the reaction of 3-nitronaphthalene with benzo[d][1,3]dioxole under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where the nitronaphthalene is coupled with the benzo[d][1,3]dioxole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso or other oxidized derivatives .
Aplicaciones Científicas De Investigación
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.
Comparación Con Compuestos Similares
5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core structure and may have similar chemical and biological properties.
Nitronaphthalene derivatives: These compounds share the nitronaphthalene moiety and may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of the nitronaphthalene and benzo[d][1,3]dioxole structures, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H11NO4 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
5-(3-nitronaphthalen-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2 |
Clave InChI |
OAMNJDPFLPEELZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)


![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)





